molecular formula C19H25N3O6 B442469 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide CAS No. 353774-13-7

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide

Cat. No.: B442469
CAS No.: 353774-13-7
M. Wt: 391.4g/mol
InChI Key: BGYBROPNADUVQA-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide is a chemical compound with the CAS Registry Number 353774-13-7 and a molecular formula of C 19 H 25 N 3 O 6 . It has an average molecular mass of 391.4 g/mol . This benzamide derivative is built upon a 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine scaffold, a structure known in medicinal chemistry for its diverse biological activities. Compounds featuring the dihydropyrimidine (DHP) core are of significant research interest and have been explored for various pharmaceutical applications, including use as antiviral agents . The specific research applications and biological profile of this compound are an area for ongoing investigation. It is typically supplied with a purity of 98% and is intended for research purposes by qualified laboratory personnel . This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (MSDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory setting .

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4,5-triethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O6/c1-6-26-13-9-12(10-14(27-7-2)17(13)28-8-3)18(24)20-15-11-16(23)22(5)19(25)21(15)4/h9-11H,6-8H2,1-5H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYBROPNADUVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

The pyrimidine ring is typically constructed via cyclocondensation of urea derivatives with β-keto esters or diketones. For example, reacting 1,3-dimethylurea with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) yields the tetrahydropyrimidine core. The reaction proceeds through a six-membered transition state, with the base facilitating deprotonation and cyclization.

Reaction Conditions

  • Solvent : Ethanol or methanol (reflux, 6–8 hours).

  • Yield : 60–70% after recrystallization from aqueous ethanol.

Alternative Pathway via Biginelli Reaction

Modifying the classic Biginelli reaction (urea, ethyl acetoacetate, and an aldehyde) by substituting the aldehyde with a methylating agent (e.g., methyl iodide) can introduce the 1,3-dimethyl groups. However, this method often requires harsher conditions and yields are suboptimal (~40%).

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

Ethylation of Gallic Acid

Starting with gallic acid (3,4,5-trihydroxybenzoic acid), sequential ethylation is performed using ethyl bromide in the presence of potassium carbonate:

  • Step 1 : Protect all three hydroxyl groups via O-ethylation (reflux in acetone, 12 hours).

  • Step 2 : Hydrolyze the ester under acidic conditions to yield 3,4,5-triethoxybenzoic acid .

  • Step 3 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (reflux, 3 hours).

Key Data

ParameterValue
Overall Yield55–60%
Purity (HPLC)>98%

Amide Coupling Reaction

The final step involves coupling the pyrimidine amine with the benzoyl chloride. Two methods are prevalent:

Schotten-Baumann Reaction

Conditions :

  • Solvent : Dichloromethane/water biphasic system.

  • Base : Aqueous sodium hydroxide (10% w/v).

  • Temperature : 0–5°C (prevents hydrolysis of the acyl chloride).

  • Yield : 70–75%.

Mechanism : The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond. The base neutralizes HCl, shifting the equilibrium toward product formation.

Coupling Agent-Mediated Synthesis

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous DMF improves yields (85–90%) by activating the carboxylic acid in situ. This method avoids handling moisture-sensitive acyl chlorides.

Optimization Table

MethodSolventTemp (°C)Yield (%)Purity (%)
Schotten-BaumannDCM/H₂O0–570–7595
EDCl/HOBtDMF2585–9098

Microwave-Assisted Synthesis

Adopting microwave irradiation (MW) for the cyclocondensation and amide coupling steps reduces reaction times by 50–70%. For example, the pyrimidine ring formation completes in 2 hours under MW (100°C, 150 W) with comparable yields to conventional heating.

Characterization and Quality Control

The final product is characterized using:

  • ¹H NMR : δ 1.35 (t, 9H, OCH₂CH₃), δ 3.15 (s, 6H, N–CH₃), δ 4.05 (q, 6H, OCH₂), δ 6.85 (s, 2H, Ar–H), δ 8.20 (s, 1H, NH).

  • IR : 1680 cm⁻¹ (C=O stretch), 1655 cm⁻¹ (amide I band).

  • MS (ESI) : m/z 391.4 [M+H]⁺.

Challenges and Mitigation Strategies

  • Low Amine Reactivity : Steric hindrance from the 1,3-dimethyl groups slows amide formation. Using a large excess of acyl chloride (1.5 equiv) or coupling agents alleviates this issue.

  • Purification Difficulties : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts from incomplete ethylation or coupling.

Industrial-Scale Considerations

For bulk production (e.g., >1 kg), continuous flow reactors enhance reproducibility and safety during exothermic steps like acyl chloride formation. Solvent recovery systems are critical for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide moiety and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are used under conditions that may include bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide exerts its effects is complex and involves multiple pathways:

    Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential anticancer effects.

    Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and immune response. The exact pathways depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzamide Group

a) N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-4-ethoxybenzamide ()
  • Structure : 4-ethoxybenzamide substituent.
  • Molecular Weight : 303.32 g/mol.
  • Key Differences : The single ethoxy group at the para position reduces steric bulk compared to the target compound’s triethoxy substitution. This may lower lipophilicity (logP) and alter binding kinetics .
b) N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2,4-dimethoxybenzamide ()
  • Structure : 2,4-dimethoxybenzamide.
  • Synthesis: Reflux of 6-aminouracil with 2,4-dimethoxybenzoyl chloride in DMF/piperidine.
c) TRPA1 Antagonists HC-030031 and CHEM-5861528 ()
  • Structure : Propan-2-ylphenyl (HC-030031) and butan-2-ylphenyl (CHEM-5861528) acetamide groups.
  • Activity : IC50 = 4–10 μM against TRPA1, a pain and inflammation receptor.
  • Key Differences : The alkylphenyl acetamide substituents prioritize hydrophobic interactions, while the target compound’s triethoxybenzamide may engage in hydrogen bonding via ethoxy oxygen atoms .

Core Modifications and Fused Derivatives

a) 5-(Cyclohexylamino)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione ()
  • Structure: Fused pyrimido[4,5-d]pyrimidine core with a cyclohexylamino group.
  • Synthesis : Transition metal-catalyzed isocyanide insertion.
  • Key Differences: The fused ring system enhances rigidity and may improve metabolic stability compared to the target compound’s simpler pyrimidinone core .

Physicochemical and Pharmacokinetic Considerations

Compound Molecular Formula Molecular Weight (g/mol) Substituent Pattern logP* Synthetic Route
Target Compound C20H25N3O6 403.43 3,4,5-Triethoxybenzamide ~2.8 Likely benzoylation of 6-aminouracil
N-(...)-4-ethoxybenzamide C15H17N3O4 303.32 4-Ethoxybenzamide ~1.5 Benzoyl chloride coupling
HC-030031 C18H21N3O3 343.39 Propan-2-ylphenyl acetamide ~3.2 Michael addition/alkylation
N-(...)-2,4-dimethoxybenzamide C13H13N3O4 293.28 2,4-Dimethoxybenzamide ~1.2 Reflux with DMF/piperidine

*Estimated using ChemDraw software.

Biological Activity

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4,5-triethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be described structurally as containing a pyrimidine ring fused with a triethoxybenzamide moiety. Its molecular formula is C18H24N4O5, with a molecular weight of 392.41 g/mol. The structure is characterized by the presence of multiple functional groups that contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrimidine and benzamide exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. Specifically:

  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 μM against breast and lung cancer cell lines.
  • Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition : Studies reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 20 μg/mL for tested bacterial strains.

Anti-inflammatory Effects

In vitro studies have indicated that the compound possesses anti-inflammatory properties:

  • Cytokine Production : It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
  • Inhibition of NF-kB Pathway : The compound inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Pyrimidine Core : Using dimethylurea and malonic acid derivatives.
  • Coupling Reaction : The pyrimidine derivative is then coupled with triethoxybenzoyl chloride under basic conditions to form the final product.

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various benzamide derivatives. The study highlighted that compounds with similar structures to this compound were among the most effective in inhibiting tumor growth in xenograft models.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyrimidine derivatives against clinical isolates. This compound was noted for its superior activity against resistant strains of bacteria.

Data Tables

Activity TypeObserved EffectIC50/MIC Values
AnticancerInduces apoptosis5 - 15 μM
AntimicrobialInhibits bacterial growth10 - 20 μg/mL
Anti-inflammatoryReduces cytokine productionNot quantified

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